2-Chloro-5-iodobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
289039-27-6 |
|---|---|
Molecular Formula |
C7H5ClINO |
Molecular Weight |
281.48 g/mol |
IUPAC Name |
2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C7H5ClINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
MKLMHLAPROCPET-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1I)C(=O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)N)Cl |
Other CAS No. |
289039-27-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Design for 2 Chloro 5 Iodobenzamide and Its Analogs
Retrosynthetic Analysis and Key Disconnection Strategies for the 2-Chloro-5-iodobenzamide Core
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inyoutube.com For this compound, the most logical and common disconnection strategy involves breaking the amide bond (a C-N disconnection). This approach is based on the reliability and high efficiency of amide bond formation reactions. lkouniv.ac.inslideshare.net
This primary disconnection yields two key synthons: an acyl cation synthon derived from 2-chloro-5-iodobenzoic acid and an ammonia (B1221849) synthon. The corresponding synthetic equivalents for these synthons are an activated form of 2-chloro-5-iodobenzoic acid (such as an acyl chloride or an active ester) and ammonia or an ammonia equivalent, respectively.
Figure 1: Primary Retrosynthetic Disconnection of this compound
Further retrosynthetic analysis of the 2-chloro-5-iodobenzoic acid intermediate involves functional group interconversion (FGI) and disconnection of the carbon-halogen bonds. The sequence of halogenation steps is critical to ensure the correct regiochemistry. Typically, the directing effects of the carboxyl group and the chlorine atom would be considered to plan the iodination step, or vice-versa. An alternative route could start from a simpler substituted benzene (B151609) and introduce the functional groups in a strategic sequence. For example, starting from 2-chlorobenzoic acid, a regioselective iodination would be required at the 5-position. Conversely, starting with 3-iodobenzoic acid would necessitate a regioselective ortho-chlorination.
Novel Synthetic Pathways to the this compound Framework
Modern organic synthesis offers a variety of methods to construct the this compound scaffold efficiently and with high selectivity.
Regioselective Halogenation Approaches (Chlorination and Iodination)
Achieving the desired 1,2,4-substitution pattern on the benzene ring requires precise control over the regioselectivity of the halogenation reactions.
Chlorination: The introduction of the chlorine atom can be achieved through various methods. Electrophilic chlorination of a suitably substituted benzamide (B126) or benzoic acid precursor is a common approach. Reagents such as N-chlorosuccinimide (NCS) can be used, sometimes in combination with a catalyst to control regioselectivity. researchgate.net For instance, chlorination of 3-iodobenzamide (B1666170) would need to be directed to the ortho position relative to the amide group.
Iodination: The iodination step is often accomplished using reagents that generate an electrophilic iodine species. A mixture of iodine (I₂) and an oxidizing agent is frequently employed. For example, the iodination of 2-aminobenzamide (B116534) with iodine and sodium bicarbonate has been reported to yield 2-amino-5-iodobenzamide. nih.gov Other modern methods include the use of N-iodosuccinimide (NIS), often with an acid catalyst. nih.gov Iridium-catalyzed C-H iodination of benzamides has also been developed, offering high regioselectivity for the ortho position under mild conditions. nih.govacs.org This method could be applied to a 2-chlorobenzamide (B146235) precursor. The choice of iodinating agent can be critical, with silver salts like Ag₂SO₄ in combination with I₂ being used for specific regioselective iodinations of chlorinated aromatic compounds. nih.gov
Amide Bond Formation via Modern Coupling Reagents and Techniques
The formation of the amide bond is the final key step in many synthetic routes. While the reaction of an acyl chloride with ammonia is a classic method, modern synthesis often employs milder and more efficient coupling reagents to unite a carboxylic acid (2-chloro-5-iodobenzoic acid) with an amine source. hepatochem.comluxembourg-bio.com These reagents work by activating the carboxylic acid to facilitate nucleophilic attack by the amine.
The choice of coupling reagent is crucial for achieving high yields and purity, especially in complex molecules. iris-biotech.de
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com | Widely used, effective. | Can cause racemization in chiral substrates; byproducts (e.g., DCU) can be difficult to remove. hepatochem.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester with the carboxylic acid. | High reactivity, low racemization. iris-biotech.de | Can be expensive. |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms benzotriazolyl active esters, which are highly reactive towards amines. peptide.com | Very fast reaction rates, high yields, low racemization. peptide.com | HATU has been classified as potentially explosive; guanidinium (B1211019) by-product formation is possible. luxembourg-bio.comiris-biotech.de |
Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress side reactions and reduce racemization by forming a less reactive, but still efficient, active ester intermediate. luxembourg-bio.com
Directed Metalation Strategies for Ortho-Functionalization
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. acs.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org
The amide group itself is a potent DMG. acs.orgresearchgate.net This allows for the introduction of substituents ortho to the amide. For the synthesis of this compound, one could envision a strategy starting from 3-iodobenzamide. The amide group would direct lithiation to the 2-position, and subsequent quenching with an electrophilic chlorine source (e.g., hexachloroethane) would yield the target molecule. This approach offers an alternative to electrophilic aromatic substitution and can provide access to substitution patterns that are otherwise difficult to achieve.
Applications of Flow Chemistry and Continuous Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. nih.govjst.org.in
Green Chemistry Principles and Sustainable Synthetic Approaches
Applying the principles of green chemistry is essential for developing environmentally benign and economically viable synthetic processes. gctlc.orgsigmaaldrich.com
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic C-H activation/halogenation is more atom-economical than methods that use stoichiometric halogenating agents with large leaving groups.
Use of Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions (mechanochemistry). nih.govacs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.orgcompoundchem.com Development of highly active catalysts that enable lower reaction temperatures is a key strategy here.
Catalysis: Utilizing catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste. compoundchem.com For instance, the use of palladium or iridium catalysts for halogenation is preferable to using stoichiometric amounts of activating reagents. nih.govacs.org
Reduce Derivatives: Avoiding the use of protecting groups or other temporary modifications, as these steps add to the reagent load and generate waste. sigmaaldrich.comacs.org A synthetic strategy like directed ortho metalation, which leverages the inherent reactivity of the functional groups present, can circumvent the need for protecting groups.
By integrating these principles, for example, through a catalyzed, solvent-minimized flow process, the synthesis of this compound can be made significantly more sustainable. Enzymatic halogenation, using halogenase enzymes, represents a future-forward green alternative for achieving highly selective halogenation under mild, aqueous conditions. nih.gov
Solvent-Free Reaction Methodologies and Alternative Solvent Systems
Traditional amide synthesis often relies on volatile and hazardous organic solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). Modern synthetic chemistry seeks to replace these with more environmentally benign alternatives or to eliminate solvents altogether.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent an ideal green chemistry approach. These reactions are typically conducted by grinding or heating the reactants together, often with a solid catalyst. For the synthesis of benzamides, solvent-free methods using ultrasonic irradiation have been shown to be effective, offering benefits such as reduced reaction times and enhanced reaction rates. researchgate.net This approach minimizes the environmental footprint associated with solvent production, purification, and disposal. A reported method for synthesizing dibenzoazepine benzamide analogs highlights the efficiency of solvent-free conditions, providing a greener alternative to methods that use hazardous solvents. researchgate.net
Alternative Solvent Systems: When a solvent is necessary, the focus shifts to "green" solvents that are less toxic, derived from renewable resources, and readily biodegradable. Water is an ideal green solvent, though its use in amide synthesis can be challenging. bohrium.com However, methods using water-compatible coupling systems or micellar conditions are being developed. bohrium.com
Other promising alternatives to conventional solvents like DMF and CH2Cl2 have been systematically evaluated for amide coupling reactions. rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentylmethyl ether (CPME), and dimethyl carbonate (DMC) have emerged as practical and effective replacements. bohrium.comrsc.org These solvents are often derived from biomass and exhibit lower toxicity and better environmental profiles. bohrium.com Deep eutectic solvents (DES) and ionic liquids (ILs) are also being explored as recyclable reaction media for amide synthesis. bohrium.com
The following table compares conventional solvents with greener alternatives for benzamide synthesis.
| Solvent Category | Examples | Advantages | Disadvantages | Relevance to this compound Synthesis |
| Conventional Halogenated | Dichloromethane (CH₂Cl₂) | High solubility for many reagents, well-established protocols. | Toxic, suspected carcinogen, environmentally persistent. | Historically used but now being replaced due to safety and environmental concerns. |
| Conventional Dipolar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Excellent solvating power, high boiling point. | High toxicity (reprotoxic), difficult to remove, not sustainable. | Widely used in the past, but significant efforts are underway to find replacements. bohrium.com |
| Green Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentylmethyl ether (CPME) | Derived from biomass, lower toxicity, readily biodegradable. bohrium.comrsc.org | May have lower solvating power for some polar reagents compared to DMF. | Highly suitable as direct replacements for CH₂Cl₂ and other hazardous solvents in amidation reactions. rsc.org |
| Green Carbonates | Dimethyl Carbonate (DMC) | Non-toxic, biodegradable, versatile reagent and solvent. bohrium.com | Lower boiling point may limit reaction temperature. | An effective and environmentally benign medium for routine amide coupling processes. rsc.org |
| Aqueous Systems | Water, Water-based mixtures | Non-toxic, non-flammable, inexpensive, ultimate green solvent. | Poor solubility of many organic reagents, potential for hydrolysis side reactions. bohrium.com | Requires specialized techniques like micellar catalysis or the use of water-compatible reagents. bohrium.com |
Development of Recyclable Catalytic Systems
The move away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. For the synthesis of this compound, this involves developing catalysts for the amidation step that can be easily recovered and reused, thereby reducing cost and waste.
Heterogeneous catalysts are particularly advantageous as they can be separated from the reaction mixture by simple filtration. Examples of such systems applicable to amide synthesis include:
Metal-Organic Frameworks (MOFs) and Supported Catalysts: Transition metals like palladium or copper can be immobilized on solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. mdpi.comresearchgate.net For instance, a copper(I) acetate (B1210297) catalyst anchored on silica has been used for cycloaddition reactions, demonstrating high efficiency and recyclability. mdpi.com A heterogeneous palladium catalyst (MCM-41-2P-Pd(OAc)2) has been developed for carbonylative cyclization reactions and can be recovered by centrifugation for reuse. bohrium.com
Hydrotalcite-Based Catalysts: A two-component system using a CuAl-hydrotalcite has been developed for C-N coupling reactions to form secondary amines from aryl chlorides. google.com Such systems are efficient and can be recycled.
Magnetic Nanoparticle-Supported Catalysts: Attaching a catalyst, such as an iodoarene, to magnetic nanoparticles allows for its easy separation from the reaction medium using an external magnet. researchgate.net This has been demonstrated for iodoarene-catalyzed oxidation reactions.
The table below summarizes different types of recyclable catalysts potentially applicable to the synthesis of this compound.
| Catalyst Type | Description | Advantages | Potential Application |
| Supported Copper Catalysts | Copper(I) or Copper(II) salts immobilized on a solid support like silica or within a hydrotalcite structure. mdpi.comgoogle.com | Low cost, high efficiency for C-N coupling, simple recovery by filtration. mdpi.com | Catalyzing the amidation of 2-chloro-5-iodobenzoic acid or its derivatives. |
| Supported Palladium Catalysts | Palladium complexes anchored to materials like MCM-41 silica. bohrium.com | High catalytic activity for a wide range of coupling reactions, good reusability. | Could be used in carbonylative cross-coupling reactions to build the benzamide structure. |
| Magnetic Nanoparticle Catalysts | A catalytically active species (e.g., iodoarene) is chemically bound to a magnetic nanoparticle core. researchgate.net | Extremely simple separation with a magnet, high surface area, minimal catalyst leaching. | Could be particularly useful if the synthesis involves an oxidative step catalyzed by a hypervalent iodine species. |
| Polymer-Supported Catalysts | The catalyst is attached to a polymer backbone, rendering it insoluble. | Straightforward recovery via filtration, suitable for flow chemistry applications. | Applicable to a wide range of catalytic transformations, including amide bond formation. |
Atom Economy and Waste Minimization in this compound Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100
Traditional methods for amide bond formation often exhibit poor atom economy. For example, the use of carbodiimide (B86325) coupling agents (like DCC or EDC) generates a stoichiometric amount of urea (B33335) byproduct, which must be separated and disposed of, significantly lowering the atom economy.
To improve atom economy and minimize waste in the synthesis of this compound, several strategies can be employed:
Direct Amidation: The most atom-economical approach is the direct condensation of a carboxylic acid (2-chloro-5-iodobenzoic acid) with an amine source (e.g., ammonia or an ammonium (B1175870) salt), which ideally produces only water as a byproduct. However, this reaction is often thermodynamically unfavorable and requires high temperatures or catalytic activation.
Catalytic Approaches: The development of catalytic methods that avoid stoichiometric activating agents is crucial. researchgate.net Ruthenium-catalyzed reactions have been developed that can transform alcohols and nitriles into amides with 100% atom economy, producing no byproducts. chemistryviews.org Similarly, ruthenium catalysts can facilitate amide coupling from carboxylic acids and amines using alkynes as activating agents, which generate only volatile byproducts like acetaldehyde. nih.gov
Stereoselective Synthesis of Chiral Analogs and Enantiomeric Resolution (if applicable)
While this compound itself is an achiral molecule, the synthesis of chiral analogs is a significant area of research, particularly in medicinal chemistry where the biological activity of enantiomers can differ dramatically. nih.gov Chirality could be introduced into analogs of this compound in several ways, such as by adding a stereocenter to the N-alkyl/aryl substituent or by creating atropisomers.
Stereoselective Synthesis: This approach aims to directly synthesize a single enantiomer.
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For instance, chiral hypervalent iodine reagents have been developed for catalytic enantioselective transformations. rsc.org Peptide-catalyzed reactions have been successfully used for the enantioselective bromination of benzamides, which can lead to the formation of atropisomers with high enantiomeric excess. nih.gov This methodology could potentially be adapted for the synthesis of chiral analogs of this compound.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. This is a well-established method for creating chiral centers.
Enantiomeric Resolution: If a stereoselective synthesis is not feasible, a racemic mixture (a 50:50 mixture of both enantiomers) can be synthesized and then separated in a process called resolution. libretexts.orglibretexts.org
Diastereomeric Salt Formation: This is the most common method for resolving chiral acids or bases. libretexts.org A racemic chiral amine analog of this compound could be reacted with a single enantiomer of a chiral acid (e.g., tartaric acid). This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. wikipedia.org The chiral acid is then removed to yield the pure enantiomers of the amine. libretexts.org
Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to elute at different rates and allowing for their separation.
The applicability of these methods would depend on the specific structure of the chiral analog of this compound being targeted.
Design and Synthesis of Complex Architectures Incorporating the this compound Moiety
The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules. The presence of two distinct halogen atoms (chlorine and iodine) at specific positions on the benzene ring allows for selective functionalization through various cross-coupling reactions. The iodine atom is significantly more reactive than the chlorine atom in reactions like Suzuki, Heck, and Sonogashira couplings, enabling sequential and site-selective modifications.
For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized, demonstrating how the core benzamide structure can be elaborated. nih.gov In this work, 2-chloro-4-nitrobenzoic acid is first converted to an intermediate which is then reacted with various amines to form a library of complex benzamide derivatives. nih.gov
The general strategy for using this compound as a scaffold would involve:
Selective Functionalization at the Iodine Position: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with a boronic acid) would be performed first to replace the iodine atom with a new carbon-based substituent. The chlorine atom would remain unreacted under carefully controlled conditions.
Functionalization at the Chlorine Position: The resulting molecule could then undergo a second cross-coupling reaction under more forcing conditions to replace the chlorine atom.
Modification of the Amide Group: The N-H bond of the primary amide can be functionalized through various N-alkylation or N-arylation reactions to further increase molecular complexity.
This step-wise approach allows for the controlled and predictable synthesis of complex, three-dimensionally diverse molecules built upon the this compound framework, which is essential for applications in materials science and drug discovery.
Mechanistic Organic Chemistry and Reactivity Profiles of 2 Chloro 5 Iodobenzamide
Electrophilic Aromatic Substitution (EAS) Pathways on the Benzamide (B126) Ring
The benzamide ring of 2-Chloro-5-iodobenzamide is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the carboxamide group (-CONH2) and the two halogen substituents (-Cl and -I). The amide group is a meta-director, while the halogens are ortho, para-directing deactivators. The interplay of these directing effects governs the regiochemical outcome of EAS reactions.
The directing effects of the substituents on the this compound ring are as follows:
Amide Group (-CONH2): This group deactivates the ring through its inductive electron-withdrawing effect and directs incoming electrophiles to the meta position (C4 and C6) via resonance stabilization of the sigma complex.
Chlorine Atom (-Cl): As a halogen, chlorine is deactivating due to its strong inductive effect but directs incoming electrophiles to the ortho (C3) and para (C6) positions through resonance donation of its lone pairs.
Iodine Atom (-I): Similar to chlorine, iodine is a deactivating ortho, para-director. It directs incoming electrophiles to its ortho (C4 and C6) and para (C2, which is already substituted) positions.
Considering the combined influence of these groups, the potential sites for electrophilic attack are C3, C4, and C6. The C6 position is sterically hindered by the adjacent iodine atom. The C4 position is meta to the amide, ortho to the iodine, and para to the chlorine. The C3 position is ortho to both the chlorine and the amide group. Predicting the major product requires careful consideration of the relative activating/deactivating strengths and steric factors. In many cases, a mixture of products can be expected.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Effects | Predicted Outcome |
| C3 | Ortho to -Cl and -CONH2 | Possible, but sterically hindered and deactivated by both groups. |
| C4 | Meta to -CONH2, Ortho to -I, Para to -Cl | Favorable due to ortho/para direction from halogens. |
| C6 | Meta to -CONH2, Ortho to -I | Favorable due to meta direction from amide and ortho from iodine, but sterically hindered. |
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. The benzamide group, while not as strongly activating as a nitro group, does provide some activation for SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
A key aspect of SNAr on this molecule is the competition between the displacement of the chloride and the iodide. Generally, in SNAr reactions, the rate of reaction is influenced by two factors: the electronegativity of the halogen (which affects the electrophilicity of the carbon atom) and the strength of the carbon-halogen bond (which affects the leaving group ability). For halogens, the reactivity order in SNAr is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step.
Therefore, it is expected that nucleophilic attack will preferentially occur at the carbon bearing the chlorine atom (C2) rather than the iodine atom (C5). However, the specific reaction conditions, the nature of the nucleophile, and the presence of any catalysts can influence this selectivity.
Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms on the this compound ring offers the potential for selective and sequential functionalization. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for selective coupling at the C-I bond while leaving the C-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. For this compound, it is highly probable that the Suzuki-Miyaura coupling will occur selectively at the C5 position due to the much higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl groups at this position.
Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound
| Reactants | Catalyst System | Product |
| This compound + Arylboronic acid | Pd(PPh3)4, Base (e.g., Na2CO3) | 5-Aryl-2-chlorobenzamide |
Sonogashira Coupling for Alkynyl and Arylalkynyl Substitutions
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed with high selectivity at the C-I bond. beilstein-journals.org This provides a direct route to 5-alkynyl-2-chlorobenzamide derivatives.
Table 3: Predicted Sonogashira Coupling of this compound
| Reactants | Catalyst System | Product |
| This compound + Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | 5-Alkynyl-2-chlorobenzamide |
Buchwald-Hartwig Amination for Nitrogen-Containing Analogs
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction is a powerful method for the synthesis of arylamines. When applied to this compound, the amination is anticipated to occur preferentially at the C5 position. researchgate.net This regioselectivity allows for the synthesis of 5-amino-2-chlorobenzamide (B179010) derivatives, which can be valuable intermediates in pharmaceutical synthesis.
Table 4: Anticipated Buchwald-Hartwig Amination of this compound
| Reactants | Catalyst System | Product |
| This compound + Primary/Secondary Amine | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-substituted-5-amino-2-chlorobenzamide |
Negishi and Stille Coupling Applications for C-C Bond Formation
The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent to couple with an organic halide. Both are versatile palladium-catalyzed reactions for C-C bond formation. Consistent with the established reactivity patterns, both Negishi and Stille couplings with this compound are expected to demonstrate high selectivity for the C-I bond over the C-Cl bond. wikipedia.orgwikipedia.org This allows for the introduction of a variety of alkyl, alkenyl, and aryl groups at the C5 position.
Table 5: Expected Negishi and Stille Coupling of this compound
| Reaction | Organometallic Reagent | Product |
| Negishi Coupling | Organozinc halide (R-ZnX) | 5-Substituted-2-chlorobenzamide |
| Stille Coupling | Organostannane (R-SnR'3) | 5-Substituted-2-chlorobenzamide |
Copper-Catalyzed Transformations and Ullmann-Type Reactions
The presence of two distinct halogen substituents on the aromatic ring of this compound offers a platform for selective copper-catalyzed cross-coupling reactions, primarily governed by the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent copper center, a key step in Ullmann-type reactions. This reactivity difference allows for chemoselective functionalization at the C-5 position while leaving the C-2 chloro substituent intact, provided the reaction conditions are carefully controlled.
Ullmann-type reactions are a cornerstone of copper catalysis, traditionally involving the coupling of an aryl halide with a nucleophile. These reactions have evolved from harsh conditions requiring stoichiometric copper to milder, catalytic systems employing various ligands to facilitate the process. For a substrate like this compound, these transformations would predominantly occur at the iodo-position.
C-N Bond Formation: The Ullmann condensation can be employed to form C-N bonds by reacting this compound with various nitrogen-based nucleophiles such as amines, amides, or heterocycles. A typical catalytic system might involve a copper(I) salt, such as CuI, a ligand like 1,10-phenanthroline (B135089) or an amino acid, and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF, DMAc, or NMP. The reaction proceeds via oxidative addition of the C-I bond to the copper(I) catalyst, followed by coordination of the amine nucleophile and subsequent reductive elimination to furnish the N-arylated product. The amide group at C-1 can potentially influence the reaction through its electronic properties or by acting as a coordinating group.
C-O Bond Formation: Similarly, the Ullmann condensation can be utilized to synthesize diaryl ethers by coupling this compound with phenols or alcohols. The catalytic system is analogous to that used for C-N bond formation, often employing a copper catalyst in the presence of a base. The selective reaction at the C-I bond would yield 2-chloro-5-phenoxybenzamide derivatives. The choice of ligand can be crucial in promoting these reactions under milder conditions and improving yields.
Below is a representative table illustrating potential Ullmann-type C-N and C-O coupling reactions with this compound, based on established methodologies for related aryl iodides.
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Product |
| Aniline (B41778) | CuI / L-proline | K₂CO₃ | DMSO | 100-120 | 2-Chloro-5-(phenylamino)benzamide |
| Phenol | CuI / 1,10-phenanthroline | Cs₂CO₃ | NMP | 120-150 | 2-Chloro-5-phenoxybenzamide |
| Morpholine | CuI / Ethylenediamine | K₃PO₄ | Dioxane | 90-110 | 2-Chloro-5-(morpholin-4-yl)benzamide |
| Methanol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Toluene | 110 | 2-Chloro-5-methoxybenzamide |
Radical Reactions and Photochemical Transformations for Selective Functionalization
The reactivity of this compound in radical and photochemical reactions is primarily dictated by the carbon-iodine bond, which is the weakest bond and thus the most prone to homolytic cleavage. This characteristic allows for selective functionalization at the C-5 position.
Radical Reactions: Under radical conditions, typically initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or photolysis, the C-I bond can undergo homolysis to generate a 2-chloro-5-benzamidoyl aryl radical. This highly reactive intermediate can then participate in a variety of transformations. For instance, it can abstract a hydrogen atom from a suitable donor, undergo addition to a π-system (e.g., an alkene or alkyne in a Heck-type radical reaction), or be trapped by a radical scavenger. The selectivity of these reactions hinges on the controlled generation of the aryl radical at the C-5 position, leaving the more robust C-Cl bond untouched.
Photochemical Transformations: The absorption of UV light can also induce the homolytic cleavage of the C-I bond in this compound. Photochemical methods offer a mild and often highly selective way to generate aryl radicals. The resulting 2-chloro-5-benzamidoyl radical can then engage in subsequent reactions, similar to those initiated by chemical radical initiators. Photoredox catalysis represents a modern approach where a photocatalyst, upon excitation by visible light, can facilitate the single-electron reduction of the aryl iodide, leading to the formation of the aryl radical and an iodide anion. This method provides a powerful tool for a range of functionalization reactions under exceptionally mild conditions.
Functional Group Interconversions and Derivatization at the Amide Moiety
The amide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Amide Reduction and Hydrolysis Pathways
Amide Reduction: The benzamide moiety can be reduced to the corresponding benzylamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether are typically required for this transformation. The reaction proceeds via the formation of an aluminate complex, followed by hydride delivery to the carbonyl carbon. A subsequent workup with water and base liberates the 2-chloro-5-iodobenzylamine. This reaction converts the electron-withdrawing amide group into a less deactivating amino-methyl group, which can influence the subsequent reactivity of the aromatic ring.
Hydrolysis Pathways: The amide can be hydrolyzed back to the parent carboxylic acid, 2-chloro-5-iodobenzoic acid, under either acidic or basic conditions.
Acidic Hydrolysis: This is typically achieved by heating the amide in the presence of a strong acid such as sulfuric acid or hydrochloric acid in an aqueous medium. The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.
Basic Hydrolysis: Saponification of the amide using a strong base like sodium hydroxide (B78521) or potassium hydroxide, usually with heating in an aqueous or alcoholic solution, also yields the carboxylate salt. Subsequent acidification then provides 2-chloro-5-iodobenzoic acid. google.com The choice between acidic and basic hydrolysis may depend on the compatibility of other functional groups present in the molecule with the reaction conditions.
A patent describes a method for synthesizing 2-chloro-5-iodobenzoic acid which involves the hydrolysis of the corresponding ethyl ester using sodium hydroxide and ethanol. google.com This indicates that the hydrolysis of the amide under similar basic conditions would also be a feasible pathway.
N-Substitution and Rearrangement Reactions
N-Substitution: The amide nitrogen of this compound can be substituted to form secondary or tertiary amides. This typically involves deprotonation of the N-H bond with a suitable base (e.g., NaH) to form the corresponding anion, which then acts as a nucleophile towards an alkylating agent (e.g., an alkyl halide or tosylate). This allows for the introduction of a wide variety of substituents on the nitrogen atom, further diversifying the chemical space accessible from this starting material.
Rearrangement Reactions: The amide functional group can participate in classical rearrangement reactions to furnish amines with one fewer carbon atom.
Hofmann Rearrangement: This reaction involves the treatment of the primary amide with bromine or another source of electrophilic halogen in the presence of a strong base like sodium hydroxide. wikipedia.org The reaction proceeds through the formation of an N-bromoamide intermediate, which upon deprotonation rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to the corresponding amine, 2-chloro-5-iodoaniline (B579048), with the loss of the carbonyl carbon as carbon dioxide.
Curtius Rearrangement: While the Hofmann rearrangement starts from the amide, the Curtius rearrangement begins with an acyl azide (B81097). wikipedia.orgorganic-chemistry.org this compound would first need to be converted to the corresponding acyl chloride (e.g., using thionyl chloride), which is then reacted with an azide salt (e.g., sodium azide) to form 2-chloro-5-iodobenzoyl azide. Upon heating, this acyl azide undergoes rearrangement with the loss of nitrogen gas to form the same isocyanate intermediate as in the Hofmann rearrangement, which can then be trapped by a nucleophile or hydrolyzed to 2-chloro-5-iodoaniline.
Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid, or its derivative, to an isocyanate. wikipedia.org To subject this compound to a Lossen rearrangement, it would first need to be converted to the corresponding hydroxamic acid, for example, by reaction with hydroxylamine. The hydroxamic acid is then typically activated (e.g., by acylation or sulfonylation of the oxygen atom) and treated with a base to induce the rearrangement to the isocyanate, which again can be converted to the amine.
These rearrangement reactions provide a synthetic route to 2-chloro-5-iodoaniline from this compound, effectively transforming the amide group into an amino group at the same position but with the removal of a carbon atom.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-5-iodobenzamide in solution. The technique provides detailed information on the chemical environment of each nucleus, their connectivity, and the molecule's conformational dynamics.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would feature three protons on a 1,2,4,5-tetrasubstituted benzene (B151609) ring. The proton at C6 (H-6) would likely appear as a doublet, coupled to H-4. The proton at C4 (H-4) would appear as a doublet of doublets, showing coupling to both H-6 and H-3. The proton at C3 (H-3) would also be a doublet, coupled to H-4. The amide (-NH₂) protons may appear as two distinct broad signals due to hindered rotation around the C(O)-NH₂ bond, a common feature in primary amides. researchgate.net
The ¹³C NMR spectrum would display seven unique carbon signals: four for the aromatic ring (three protonated, one non-protonated bearing the amide), one for the carbon bearing the chlorine, one for the carbon bearing the iodine, and one for the carbonyl carbon. The chemical shifts are significantly influenced by the electronegativity and anisotropic effects of the halogen substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| C=O | - | - | ~168 |
| C1 | - | - | ~135 |
| C2 | - | - | ~133 |
| C3 | ~7.6 | d | ~132 |
| C4 | ~7.8 | dd | ~142 |
| C5 | - | - | ~95 |
| C6 | ~7.9 | d | ~140 |
| -NH₂ | ~7.5 / ~7.7 | br s | - |
Note: Predicted values are estimates based on substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
To overcome the complexities of a one-dimensional spectrum and confirm structural assignments, a suite of two-dimensional (2D) NMR experiments is employed. nih.govlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton scalar couplings. libretexts.org For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the aromatic ring. The amide protons would not show correlations to the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the signals of H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6), simplifying the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying the quaternary carbons. For instance, H-6 would show a correlation to the carbonyl carbon (C=O) and C-2, while H-4 would correlate to C-2 and C-5. The amide protons would show a strong correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is particularly useful for conformational analysis. A key NOE would be expected between the H-3 proton and one of the amide protons, depending on the preferred conformation around the C1-C(O) bond. This could help establish whether the carbonyl oxygen is oriented cis or trans to the chlorine substituent.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of materials in the solid phase, where diffraction methods may be challenging. For this compound, ssNMR could be used to identify and characterize different polymorphic forms. Polymorphs, or different crystalline arrangements of the same molecule, can have distinct physical properties. ssNMR is sensitive to the local electronic environment, and thus, different crystal packing arrangements would result in different ¹³C and ¹⁵N chemical shifts. This allows for the unambiguous identification and quantification of different polymorphs in a bulk sample. Furthermore, ssNMR is invaluable for studying amorphous solid dispersions, where the compound is dispersed in a polymer matrix without long-range crystalline order. This technique can provide insights into drug-polymer interactions and the local conformation of the molecule within the amorphous state.
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing
The crystal packing of this compound would be governed by a hierarchy of non-covalent interactions. beilstein-journals.org The most dominant of these is expected to be the hydrogen bonding mediated by the primary amide group. Amides are well-known to form robust and predictable supramolecular synthons. The most common motif is the R²₂(8) centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming a stable eight-membered ring. This interaction is a cornerstone of crystal engineering for amide-containing molecules. nih.gov
Beyond the primary amide dimer, further intermolecular interactions would define the complete three-dimensional architecture. The N-H donors of the amide group could also form catemeric (chain-like) motifs.
Crucially, the presence of both chlorine and iodine atoms introduces the possibility of halogen bonding. semanticscholar.orgnih.gov A halogen bond is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom and a nucleophilic site. mdpi.com In this molecule, several halogen bonding interactions are possible:
C−I···O=C: The iodine atom, being larger and more polarizable than chlorine, is a stronger halogen bond donor. It could form a significant interaction with the Lewis basic oxygen atom of the amide group of a neighboring molecule.
C−Cl···O=C: A weaker, but still potentially structure-directing, halogen bond could form between the chlorine atom and the amide oxygen.
C−X···π interactions: The halogen atoms could also interact with the electron-rich π-system of an adjacent aromatic ring.
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Profiling
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. libretexts.org
The molecular formula of this compound is C₇H₅ClINO. The nominal molecular weight is 281 g/mol (using ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O). The molecular ion peak (M⁺•) would be observed at m/z 281.
A key feature in the mass spectrum is the isotopic profile arising from the presence of chlorine. whitman.edu Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). chemguide.co.uk This results in a characteristic pattern for any chlorine-containing fragment: a primary peak (M) and a secondary peak at two mass units higher (M+2) with an intensity ratio of approximately 3:1. Therefore, the molecular ion region for this compound would show a peak at m/z 281 (containing ³⁵Cl) and an M+2 peak at m/z 283 (containing ³⁷Cl) with about one-third the intensity. Iodine is monoisotopic (¹²⁷I), so it does not contribute additional complexity to the isotopic pattern. orgchemboulder.com
The fragmentation of the molecular ion would proceed through several predictable pathways: miamioh.edu
Alpha-Cleavage: Loss of the amino radical (•NH₂) to form the 2-chloro-5-iodobenzoyl cation at m/z 265 (and its M+2 peak at m/z 267). This is often a very prominent fragment for primary amides.
Loss of CO: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to yield the 2-chloro-5-iodophenyl cation at m/z 237 (and m/z 239).
Loss of Halogens: The molecular ion or fragment ions can lose the halogen atoms as radicals. Loss of an iodine radical (•I, 127 amu) is common due to the relative weakness of the C-I bond, leading to a fragment at m/z 154 (2-chlorobenzamide cation). Loss of a chlorine radical (•Cl, 35 amu) would yield a fragment at m/z 246 (5-iodobenzamide cation).
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Identity | Fragment Lost |
| 281 | 283 | [M]⁺• | - |
| 265 | 267 | [M - NH₂]⁺ | •NH₂ |
| 246 | - | [M - Cl]⁺ | •Cl |
| 237 | 239 | [M - NH₂ - CO]⁺ | •NH₂, CO |
| 154 | 156 | [M - I]⁺ | •I |
| 127 | - | [I]⁺ | C₇H₅ClNO |
Tandem Mass Spectrometry (MS/MS) for Complex Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In the context of this compound, MS/MS would provide unambiguous confirmation of its structure through characteristic fragmentation patterns.
The process begins with the ionization of the this compound molecule, typically forming a protonated molecule [M+H]⁺ or a radical cation M⁺•. This parent ion is then isolated and subjected to collision-induced dissociation (CID), leading to the formation of various fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the piecing together of the molecule's structure.
Predicted Fragmentation Pathways:
Based on the structure of this compound, several key fragmentation pathways can be predicted. The presence of the amide group, the aromatic ring, and the halogen substituents would lead to characteristic losses.
Loss of the Amide Group: A common fragmentation pathway for benzamides is the cleavage of the C-N bond, leading to the loss of NH₂ (a neutral loss of 16 Da) or the formation of the benzoyl cation.
Decarbonylation: The benzoyl cation can further lose a molecule of carbon monoxide (CO), a neutral loss of 28 Da.
Halogen Loss: Cleavage of the C-Cl or C-I bonds can occur, leading to the loss of Cl• or I• radicals. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key indicator in the mass spectrum.
Ring Fragmentation: At higher collision energies, the aromatic ring itself can fragment, although this is generally less common than the loss of substituents.
A detailed analysis of the MS/MS spectrum would allow for the confirmation of the connectivity of the atoms within the this compound molecule.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 282/284 [M+H]⁺ | 265/267 | NH₃ | 2-Chloro-5-iodobenzoyl cation |
| 282/284 [M+H]⁺ | 155 | C₇H₄INO | Loss of Cl |
| 282/284 [M+H]⁺ | 247 | Cl | 5-Iodobenzamide cation |
| 265/267 | 237/239 | CO | 2-Chloro-5-iodophenyl cation |
Note: The m/z values are presented as monoisotopic masses for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ¹²⁷I). The presence of the chlorine isotope would result in a characteristic M/M+2 pattern.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound (C₇H₅ClINO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.
Research Findings:
While specific HRMS data for this compound is not widely available in the reviewed literature, the use of HRMS for the characterization of related halogenated benzamides is a standard practice in synthetic chemistry. For instance, in studies involving the synthesis of novel compounds where this compound might be used as a precursor or intermediate, HRMS would be the definitive method to confirm the elemental composition of the products.
Interactive Data Table: Theoretical Exact Mass Calculation for this compound
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Total | 280.910440 |
The expected HRMS result for the [M+H]⁺ ion would be approximately 281.918265 Da.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Insights
FTIR Spectroscopy:
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for the amide group, the aromatic ring, and the carbon-halogen bonds.
Raman Spectroscopy:
Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to FTIR.
Detailed Research Findings:
While a dedicated vibrational spectroscopy study on this compound is not readily found, analysis of the spectra of closely related compounds such as 2-chlorobenzamide (B146235) allows for reliable prediction of the key vibrational bands.
Interactive Data Table: Predicted Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Symmetric & Asymmetric Stretch | 3400-3100 | 3400-3100 | Medium-Strong (FTIR), Weak (Raman) |
| C=O (Amide I) | Stretch | 1680-1640 | 1680-1640 | Strong (FTIR), Medium (Raman) |
| N-H (Amide II) | Bend | 1640-1600 | 1640-1600 | Medium-Strong (FTIR), Weak (Raman) |
| C=C (Aromatic) | Stretch | 1600-1450 | 1600-1450 | Medium (FTIR), Strong (Raman) |
| C-N (Amide) | Stretch | 1420-1380 | 1420-1380 | Medium (FTIR & Raman) |
| C-Cl | Stretch | 800-600 | 800-600 | Strong (FTIR & Raman) |
| C-I | Stretch | 600-500 | 600-500 | Strong (FTIR & Raman) |
The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding involving the amide group, and the solid-state packing of the molecule.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity (if chiral analogs)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.
This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. However, if chiral analogs of this compound were to be synthesized, for example, by introducing a chiral substituent, then chiroptical spectroscopy would become a critical tool for determining the enantiomeric purity and studying the stereochemistry of those analogs.
UV-Vis Spectroscopy for Electronic Transitions and Solvent Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the benzene ring and the carbonyl group.
Electronic Transitions:
The benzamide (B126) chromophore typically exhibits a strong absorption band (the B-band) around 220-240 nm and a weaker, more structured band (the E-band) at shorter wavelengths. The presence of the halogen substituents (chloro and iodo) can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.
Solvent Effects:
The polarity of the solvent can influence the position and intensity of the absorption bands. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.
π → π transitions:* In polar solvents, these transitions often undergo a small bathochromic (red) shift.
n → π transitions:* These transitions, if present and observable, typically show a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.
Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents
| Solvent | Polarity | Predicted λmax (nm) for π → π transition* | Expected Shift |
| Hexane | Non-polar | ~230-240 | - |
| Ethanol | Polar, Protic | ~235-245 | Bathochromic (Red) Shift |
| Acetonitrile | Polar, Aprotic | ~232-242 | Slight Bathochromic Shift |
These predicted values are based on the known behavior of substituted benzamides. Experimental determination would be necessary to obtain precise λmax values for this compound.
Computational Chemistry and Theoretical Modeling Studies of 2 Chloro 5 Iodobenzamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular geometry, energy, and the distribution of electrons. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest, including substituted benzamides. acs.orgeurjchem.com Such calculations for 2-Chloro-5-iodobenzamide would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.orgyoutube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, signifying nucleophilic character. youtube.comyoutube.com
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating electrophilic character. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would pinpoint the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized on the electron-rich aromatic ring and halogen atoms, while the LUMO would be distributed over the electron-withdrawing benzamide (B126) group. The introduction of electron-withdrawing and donating substituents is a common strategy to tune the frontier orbital energy levels of functional molecules. rsc.org
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzamide
This table provides example data from a computational study on a related compound to illustrate the typical outputs of an FMO analysis.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest energy level for electron donation (nucleophilicity) |
| LUMO | -1.75 | Lowest energy level for electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical stability and reactivity |
Note: Data is illustrative and not specific to this compound.
An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. libretexts.orgwalisongo.ac.id It is generated by calculating the electrostatic potential at the electron density surface. The surface is color-coded to indicate different regions of charge:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or neutral potential.
For this compound, an ESP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the halogen atoms, highlighting their role as hydrogen bond acceptors. A positive potential (blue) would be expected around the amide hydrogens, indicating their function as hydrogen bond donors. Analyzing the ESP map helps in predicting intermolecular interactions, including how the molecule might bind to a biological target. libretexts.org
Computational methods can be employed to model chemical reaction mechanisms, identify transition states, and calculate activation energies. This is particularly useful for understanding the synthesis or metabolic degradation of a compound. For instance, the synthesis of benzamides often involves the reaction of a benzoyl chloride with an amine. slideshare.netslideshare.netglobalconference.info Theoretical calculations can map the potential energy surface of such a reaction, identifying the lowest energy path from reactants to products.
These computations involve locating the transition state , which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. While specific reaction pathway studies for this compound are not available in the provided literature, DFT calculations on similar reactions, such as the electrophilic aromatic substitution with cyanoguanidine to form benzamides, have been used to identify key superelectrophilic intermediates and rationalize reaction outcomes. nih.gov Such an analysis for this compound could elucidate its formation mechanisms or predict its reactivity in further chemical transformations. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. This is crucial for understanding:
Conformational Analysis: Molecules are not rigid but are constantly flexing and changing shape. MD simulations can explore the different accessible conformations of this compound and determine their relative stabilities.
Solvent Effects: The behavior of a molecule can change dramatically in the presence of a solvent like water. MD simulations explicitly model solvent molecules, allowing for the study of solvation, the organization of solvent around the solute, and its effect on molecular conformation and interactions. Studies on simple aromatic compounds show that factors like hydrophobicity and polarity influence how they are solubilized. rsc.org
For this compound, an MD simulation in a water box would reveal how water molecules arrange themselves around the hydrophobic aromatic ring and the polar amide group, and how this influences the molecule's flexibility and preferred shape. chemrxiv.org
Molecular Docking Studies and Protein-Ligand Interactions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to drug discovery, as it helps identify and optimize potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. scialert.netresearchgate.net The process involves:
Defining a binding site on the protein.
Generating multiple possible orientations (poses) of the ligand within the site.
Scoring each pose based on a scoring function that estimates the binding affinity.
Though no specific docking studies for this compound as a primary ligand were found, benzamide derivatives are frequently investigated as inhibitors for various enzymes. nih.gov For example, they have been studied as potential inhibitors for targets like Plasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH) in the context of antimalarial drug discovery. scialert.netresearchgate.net
The output of a docking simulation provides detailed information on how a ligand fits into a protein's active site. The analysis focuses on:
Binding Orientation: The specific pose of the ligand, which reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex.
Binding Affinity: A numerical score (often in kcal/mol) that estimates the strength of the protein-ligand interaction. A lower (more negative) binding energy score typically indicates a stronger and more stable interaction.
Table 2: Example Molecular Docking Results for Benzamide Derivatives Against a Protein Target
This table presents sample data to illustrate the typical results obtained from a molecular docking study.
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| JW4 | BACE1 | -8.2 | ASP32, GLY34, TYR71 |
| JW7 | BACE1 | -8.1 | ASP32, THR72, GLN73 |
| JW8 | BACE1 | -8.1 | ASP32, GLY230, THR232 |
| Verubecestat (Ref.) | BACE1 | -8.9 | ASP32, GLY34, GLN73 |
Source: Data adapted from a study on benzamide derivatives as BACE1 inhibitors. nih.gov
Identification of Key Binding Site Interactions and Scoring Functions
In silico molecular docking studies are pivotal for elucidating the potential binding modes and interactions of ligands like this compound with biological targets. These computational simulations predict the preferred orientation of a ligand within a receptor's binding site and estimate the strength of the interaction. The identification of key interactions is crucial for understanding the molecular basis of a compound's activity and for guiding further optimization.
For structurally related benzamide derivatives, molecular docking has revealed several critical types of interactions that contribute to binding affinity. These include:
Hydrogen Bonding: The amide group of the benzamide scaffold is a potent hydrogen bond donor and acceptor, frequently forming crucial hydrogen bonds with amino acid residues in the active site of a protein.
Hydrophobic Interactions: The aromatic ring and its substituents (chloro and iodo groups) can engage in various hydrophobic interactions. These include pi-pi stacking, pi-pi T-shaped, pi-alkyl, and pi-anion interactions with aromatic and aliphatic residues of the receptor. nih.gov For instance, studies on similar compounds have shown interactions with residues like Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe), and Histidine (His). nih.gov
The prediction and quantification of these binding affinities are accomplished using mathematical functions known as scoring functions . wikipedia.org These functions are essential components of docking programs, used to evaluate and rank different binding poses of a ligand. wikipedia.org A more negative score typically indicates a more favorable binding interaction. wikipedia.org Scoring functions can be broadly categorized into three main classes:
| Scoring Function Class | Description | Basis |
| Force-Field-Based | These functions use parameters from classical molecular mechanics force fields like AMBER or CHARMM. They calculate the binding energy by summing up van der Waals and electrostatic interaction energies. scispace.com | Physical atomic interactions (e.g., van der Waals, electrostatics). scispace.com |
| Empirical | These functions are derived from fitting experimental binding affinity data for a set of protein-ligand complexes. They consist of weighted energy terms representing different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for rotational entropy loss upon binding. | Regression analysis of experimental data. youtube.com |
| Knowledge-Based | Also known as statistical potential-based functions, these are derived from statistical analysis of atom-pair frequencies in known protein-ligand crystal structures from databases like the Protein Data Bank (PDB). scispace.comyoutube.com They use the inverse Boltzmann principle to convert frequencies of interactions into pairwise potentials. scispace.comyoutube.com | Statistical distributions of intermolecular contacts in experimental structures. scispace.com |
The choice of scoring function can significantly impact the outcome of a virtual screening or docking study. Some docking programs allow for the use of multiple scoring functions, and a consensus scoring approach—where the results of several functions are combined—is often used to improve the reliability of the predictions. nih.govpensoft.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govlibretexts.org These models are foundational in medicinal chemistry and toxicology for predicting the activity of new, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process. nih.gov
A QSAR/QSPR model is represented by a mathematical equation: Activity/Property = f (Molecular Descriptors)
Here, the biological activity or property is the dependent variable, and the molecular descriptors (numerical representations of the chemical structure) are the independent variables. libretexts.org The goal of QSAR/QSPR is to develop a statistically robust model that can accurately predict the activity or property of compounds not included in the initial training set. nih.govlibretexts.org
For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents and correlating their measured biological activity with calculated molecular descriptors. This process helps to identify the key structural features that enhance or diminish activity. Similarly, QSPR models could predict properties like solubility, melting point, or toxicity based on molecular structure.
Descriptor Calculation, Feature Selection, and Predictive Model Development
The development of a robust QSAR/QSPR model involves three principal steps: descriptor calculation, feature selection, and model construction.
Descriptor Calculation: The first step is to transform the chemical structure of this compound and its analogues into a set of numerical values known as molecular descriptors. mdpi.com These descriptors quantify various aspects of the molecule's constitution and properties. There are several categories of descriptors:
0D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).
1D Descriptors: Based on lists of structural fragments (e.g., count of hydrogen bond donors/acceptors).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices). mdpi.com
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, surface area, volume).
Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), molar refractivity, and dipole moment. nih.govmdpi.com
Feature Selection: Typically, the calculation process generates a vast number of descriptors, many of which may be irrelevant or redundant for modeling the specific activity of interest. nih.gov Feature selection is the critical process of identifying the most informative subset of descriptors that have the strongest correlation with the biological activity while having low correlation among themselves. nih.govresearchgate.net This step is crucial for preventing model overfitting and improving its predictive power. Various statistical and machine learning techniques are employed for feature selection, including chi-square tests, mutual information, and genetic algorithms. nih.gov
Predictive Model Development: Once the most relevant descriptors are selected, a mathematical model is constructed to establish the relationship between these descriptors and the biological activity. Several methods can be used to build the predictive model:
Multiple Linear Regression (MLR): A statistical method to model the linear relationship between the descriptors and the activity.
Partial Least Squares (PLS): A regression method suitable for cases where the number of descriptors is large and there is multicollinearity among them.
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to capture complex, non-linear relationships between structure and activity. nih.gov
The final model's reliability and predictive ability must be rigorously validated using statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and by testing its performance on an external set of compounds not used in model training. mdpi.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
For a molecule like this compound, a pharmacophore model can be generated based on its structure and known activity. This involves identifying its key chemical features and their spatial arrangement. For example, a potential pharmacophore for a this compound derivative might include:
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the -NH2 group of the amide).
An aromatic ring feature.
A hydrophobic feature (representing the chloro and iodo substituents).
Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening . nih.gov This technique involves computationally searching large databases of chemical compounds (containing millions or even billions of molecules) to identify those that match the pharmacophore model. nih.govnih.gov The molecules identified as "hits" in the virtual screen are considered to have a higher probability of being active against the target of interest and can be prioritized for experimental testing. nih.govnih.gov This approach is highly effective for discovering novel chemical scaffolds that are structurally distinct from the original template molecule, a process known as scaffold hopping. nih.gov
Topological Analyses (ELF, LOL, NCI, QTAIM, RDG) and Reactivity Descriptors
To gain deeper insight into the electronic structure and chemical reactivity of this compound, a variety of advanced computational topological analyses can be performed. These methods analyze the electron density and its derivatives to characterize chemical bonding and non-covalent interactions.
Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. By analyzing critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify and quantify the strength of non-covalent interactions like hydrogen bonds and halogen bonds.
Electron Localization Function (ELF) and Localization-Opposite Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule. They reveal regions of space corresponding to core electrons, covalent bonds, and lone pairs, offering a clear and intuitive picture of the chemical bonding pattern.
Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): The NCI index, which is based on the electron density and the RDG, is a powerful tool for visualizing and characterizing non-covalent interactions. It can distinguish between stabilizing interactions (like hydrogen bonds), weak van der Waals forces, and destabilizing steric repulsion, representing them as distinct surfaces in 3D space.
In addition to these topological analyses, reactivity descriptors , derived from Conceptual Density Functional Theory (DFT), can be calculated to predict the reactive behavior of this compound.
| Reactivity Descriptor | Description | Information Provided |
| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). mdpi.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |
| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a system. | Indicates the molecule's overall reactivity. |
| Global Hardness (η) and Softness (S) | Hardness is the resistance to change in electron configuration, while softness is the reciprocal of hardness. | "Hard" molecules have a large HOMO-LUMO gap and are less reactive, while "soft" molecules have a small gap and are more reactive. |
| Electrophilicity Index (ω) | A measure of the energy stabilization when the system acquires additional electronic charge from the environment. | Quantifies the molecule's propensity to act as an electrophile. |
These computational tools provide a detailed, quantitative framework for understanding the intrinsic electronic properties of this compound, rationalizing its interactions, and predicting its chemical reactivity.
Pre Clinical Pharmacological and Mechanistic Investigations of 2 Chloro 5 Iodobenzamide Analogs
In Vitro Target Identification and Validation Strategies
The initial stages of drug discovery for analogs of 2-chloro-5-iodobenzamide involve a comprehensive in vitro evaluation to identify and validate their biological targets. This process relies on a suite of biochemical and biophysical assays designed to elucidate the specific enzymes, receptors, or other proteins with which these compounds interact. Such strategies are fundamental to understanding the mechanism of action and guiding further chemical optimization. Key approaches include enzyme inhibition assays to determine potency and mechanism, receptor binding assays to profile affinity and selectivity, and direct protein-ligand interaction studies to characterize the binding thermodynamics and kinetics.
Enzyme Inhibition Assays (Kinetic and Mechanistic Studies)
Enzyme inhibition assays are a cornerstone of in vitro pharmacology, providing crucial data on whether a compound can modulate the activity of a specific enzyme. For benzamide (B126) analogs, these assays are critical in identifying potential therapeutic targets. For instance, a series of 5-styrylbenzamide derivatives, which are structurally related to this compound, have been evaluated for their inhibitory effects on key enzymes implicated in neurodegenerative diseases, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase.
In one study, 5-styrylbenzamides, derived from 2-amino-5-iodobenzamide, demonstrated significant inhibitory activity against AChE. nih.gov The observed activity was attributed to the presence of amino and amide groups, which are capable of forming hydrogen bonds within the enzyme's active site. nih.gov Further modification of these compounds by introducing a p-tolylsulfonylamido group at the 2-position led to a shift in activity, with these N2-tosylated analogues showing moderate to significant inhibition of BChE. nih.gov Specifically, analogs incorporating a 4-halogenostyryl group displayed a notable increase in inhibitory effect against BChE. nih.gov
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Substitution Pattern | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|---|
| 2a | (E)-2-amino-5-styrylbenzamide | 2.3 | > 50 |
| 2b | (E)-2-amino-5-(4-bromostyryl)benzamide | 5.4 | > 50 |
| 2c | (E)-2-amino-5-(4-chlorostyryl)benzamide | 8.6 | > 50 |
| 2d | (E)-2-amino-5-(4-methoxystyryl)benzamide | 7.8 | > 50 |
| 3b | (E)-5-(4-bromostyryl)-2-[[(4-methylphenyl)sulfonyl]amino]benzamide | > 50 | 6.9 |
| 3c | (E)-5-(4-chlorostyryl)-2-[[(4-methylphenyl)sulfonyl]amino]benzamide | > 50 | 7.5 |
| Donepezil (Reference) | - | 1.24 | - |
Receptor Binding Assays (Affinity and Selectivity Profiling)
Receptor binding assays are essential for determining the affinity and selectivity of compounds for specific receptors. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the target receptor. The test compound is then assessed for its ability to displace the labeled ligand, which allows for the calculation of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Halogenated benzamide derivatives have been extensively studied as ligands for D2-like dopamine (B1211576) receptors, which are important targets for neuropsychiatric disorders. uni-mainz.de In these studies, the affinity of various substituted benzamides is determined for D2, D3, and D4 dopamine receptor subtypes. The data reveal that substitutions on the aromatic ring significantly influence binding affinity. For example, iodinated compounds like N-(3-ethyl-pyrrolidin-2-ylmethyl)-5-iodo-2,3-dimethoxy-benzamide (NAE) and N-(2-diethylamino-ethyl)-5-iodo-2,3-dimethoxy-benzamide (NADE) have demonstrated high affinity for the D2 receptor. uni-mainz.de
Selectivity is another critical parameter assessed, comparing the compound's affinity for the target receptor versus other receptors (e.g., serotonergic or adrenergic receptors) to predict potential off-target effects. uni-mainz.de High selectivity for D2/D3 receptors is a characteristic feature of many benzamide derivatives. uni-mainz.de
| Compound | Structure | D2 Receptor Ki (nM) |
|---|---|---|
| NAE (27) | N-(3-ethyl-pyrrolidin-2-ylmethyl)-5-iodo-2,3-dimethoxy-benzamide | 0.68 |
| NADE (28) | N-(2-diethylamino-ethyl)-5-iodo-2,3-dimethoxy-benzamide | 14 |
| NABrE (29) | N-(3-ethyl-pyrrolidin-2-ylmethyl)-5-bromo-2,3-dimethoxy-benzamide | 0.62 |
| NABrDE (30) | N-(2-diethylamino-ethyl)-5-bromo-2,3-dimethoxy-benzamide | 19 |
| FP (1) | N-(3-ethyl-pyrrolidin-2-ylmethyl)-5-fluoro-2,3-dimethoxy-benzamide | 2.2 |
| DMFP (2) | N-(2-diethylamino-ethyl)-5-fluoro-2-methoxy-benzamide | 30 |
Similarly, analogs have been developed to target other receptor systems. For instance, iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines, developed from starting materials like 2-chloro-5-iodopyridine, have been evaluated for their binding to the G protein-coupled estrogen receptor (GPR30). nih.gov These compounds were shown to function as GPR30 antagonists with IC50 values in the low nanomolar range. nih.gov
Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To gain a deeper understanding of the binding event beyond affinity, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide detailed information about the kinetics and thermodynamics of the interaction between a compound and its protein target.
Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time. labmanager.comnicoyalife.com One binding partner is immobilized on a sensor chip, and the other (the analyte) flows over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected and used to calculate the association (on-rate) and dissociation (off-rate) rate constants. labmanager.com From these kinetic parameters, the equilibrium dissociation constant (KD), a measure of affinity, can be determined. SPR is particularly valuable for screening compounds and for detailed kinetic characterization of lead candidates. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.comresearchgate.net In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein target. The resulting heat change is measured after each injection. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH). researchgate.net From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated. researchgate.net This information is invaluable for understanding the driving forces behind the binding interaction (i.e., whether it is enthalpy- or entropy-driven). biorxiv.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. These studies help to identify the key chemical features, or pharmacophores, that are essential for the desired biological effect. For analogs of this compound, SAR provides a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.
Systematic Substitution Effects on Biological Activity
The biological activity of benzamide analogs is highly sensitive to the nature and position of substituents on the aromatic ring and the amide moiety. Systematic exploration of these substitutions is key to optimizing activity.
For example, in the development of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles derived from 2-chloro-5-iodobenzoic acid, the final aminolysis step allows for the introduction of various substituted anilines. mdpi.com The resulting analogs showed that the nature of the substituent on the aniline (B41778) ring had a significant impact on fungicidal and insecticidal activity. One of the most active compounds, 7h , which exhibited 90.5% inhibition against Botrytis cinereal, featured a 2,6-dichloroaniline (B118687) moiety. mdpi.com This highlights the importance of specific halogen substitutions on the terminal phenyl ring for enhancing biological activity.
In the context of D2 receptor ligands, the effect of halogen substitution at the 5-position of the benzamide ring is evident. Comparing fluorinated, brominated, and iodinated analogs shows that while all can produce high-affinity ligands, the specific halogen influences potency. uni-mainz.de Furthermore, the number of methoxy (B1213986) groups on the ring is a critical determinant of affinity; the presence of a second methoxy group at the 3-position consistently results in a strong increase in affinity for D2-like receptors. uni-mainz.de For instance, the D2 Ki value for the dimethoxy-iodinated compound NAE (0.68 nM) is significantly lower than that for the mono-methoxy fluorinated analog DMFP (30 nM). uni-mainz.de
Similarly, in the series of 5-styrylbenzamide cholinesterase inhibitors, the substitution pattern dictates both potency and enzyme selectivity. The unsubstituted 2-aminobenzamides (2a-d) selectively inhibit AChE, whereas the addition of a bulky N-tosyl group (as in 3b and 3c) eliminates AChE activity but confers potent BChE inhibitory action. nih.gov
Conformational Analysis and Bioactive Conformations in Biological Contexts
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, stable conformations a molecule can adopt and to determine which of these is the "bioactive conformation"—the specific shape it assumes when binding to its target.
The interaction between a ligand and its receptor is often likened to a lock and key, where the ligand's conformation must be complementary to the shape of the receptor's binding site. For flexible molecules like many benzamide analogs, which possess several rotatable bonds, understanding the preferred conformations is crucial for design. Techniques such as computational modeling and nuclear magnetic resonance (NMR) spectroscopy are used to study the conformational preferences of these molecules.
By analyzing the structures of highly active compounds, medicinal chemists can develop a hypothesis about the bioactive conformation. This hypothesis can then guide the design of new analogs that are "pre-organized" into the desired conformation, potentially leading to increased binding affinity and activity. For example, replacing a flexible part of a molecule with a more rigid ring structure can lock it into a specific shape. If this shape matches the bioactive conformation, a significant increase in potency can be observed. The assessment of how well a modified structure can mimic the accessible conformations of a parent compound is a key aspect of analog design.
Mechanistic Insights into Biological Activity (e.g., Allosteric Modulation, Covalent Inhibition)
Investigations into the mechanisms of action for this compound and its analogs have explored several sophisticated biochemical interactions, including allosteric modulation and covalent inhibition. These mechanisms offer pathways to achieving high target specificity and potency.
Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. mdpi.com This interaction can either enhance (Positive Allosteric Modulation, PAM) or reduce (Negative Allosteric Modulation, NAM) the receptor's response to its natural ligand. mdpi.com This mechanism is advantageous as it can provide a more subtle and physiologically constrained regulation of receptor activity compared to direct agonists or antagonists. mdpi.com
Research on various benzamide analogs has demonstrated their capacity to function as allosteric modulators for a range of receptors. For instance, certain benzamide derivatives have been identified as negative allosteric modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.comnih.govebi.ac.uk Conversely, other analogs have been developed as positive allosteric modulators of AMPA receptors, where they facilitate synaptic plasticity without the excitotoxicity risk associated with direct agonists. mdpi.comacs.org The structural features of these benzamide molecules, such as substitutions on the aromatic rings, are critical in determining their potency and selectivity as allosteric modulators. mdpi.comacs.org
Covalent Inhibition: Covalent inhibition involves the formation of a stable, covalent bond between a drug molecule and its target protein. nih.gov This mechanism can lead to prolonged duration of action and high potency, as the inhibitor effectively and often irreversibly inactivates the target. The process typically involves a two-step mechanism: initial non-covalent binding followed by the formation of the covalent link. nih.gov
While direct studies on this compound as a covalent inhibitor are not extensively detailed in the provided context, the exploration of related scaffolds suggests this as a potential mechanism. For example, phenotypic screening of compound libraries containing reactive functional groups, or "warheads," has identified novel covalent inhibitors. biorxiv.org Compounds featuring chloromethyl ketone scaffolds, for instance, have shown significant antibacterial activity by covalently modifying cysteine residues on their target proteins. nih.govbiorxiv.org The presence of halogen substituents, such as chloro and iodo groups on the benzamide ring, could potentially be exploited to design targeted covalent inhibitors, where the molecule is directed to a specific binding pocket before a reactive moiety forms a covalent bond with a nearby nucleophilic amino acid residue like cysteine. nih.gov
Cell-Based Assays for Cellular Pathway Modulation (non-human, non-clinical)
Cell-based assays are fundamental tools in preclinical research, providing a biologically relevant context to evaluate the effects of compounds like this compound analogs on cellular functions and pathways. vipergen.com These assays bridge the gap between simple biochemical screens and complex in vivo models by using intact, living cells to assess a compound's activity. vipergen.combmglabtech.com They are crucial for understanding how a compound influences cellular processes such as proliferation, protein expression, and signal transduction in a physiological environment. nih.govnih.gov
Target Engagement in Cellular Environments
Confirming that a compound interacts with its intended molecular target within a living cell is a critical step in drug discovery. nih.gov Target engagement assays provide quantitative evidence of this interaction, which is essential for establishing a clear structure-activity relationship (SAR) and validating the mechanism of action. nih.gov A variety of biophysical and biochemical techniques are employed for this purpose.
One prominent method is the Cellular Thermal Shift Assay (CETSA), which operates on the principle that a protein's thermal stability changes upon ligand binding. nih.gov In a typical CETSA workflow, cells are treated with the test compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. nih.gov A compound that engages its target will increase the protein's melting temperature, resulting in more soluble protein being detected at higher temperatures compared to untreated control cells. nih.gov This technique can be applied in live cells, cell lysates, and even tissue samples, providing robust evidence of target engagement under various conditions. nih.gov
Other cell-based approaches to confirm target engagement include reporter gene assays, where the modulation of a specific signaling pathway by the compound results in a measurable signal (e.g., fluorescence or luminescence), and assays that measure changes in post-translational modifications of the target or downstream proteins. nih.govnih.gov
Phenotypic Screening for Specific Biological Endpoints
Phenotypic screening is a powerful, unbiased approach where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype without a preconceived target. nih.govfrontiersin.org This strategy is particularly valuable for identifying first-in-class medicines and discovering novel biological targets. frontiersin.orgenamine.net For analogs of this compound, phenotypic screens can uncover unexpected therapeutic potential by focusing on a specific biological outcome.
The process involves exposing cells to a library of compounds and using high-content screening (HCS) to automatically monitor for specific phenotypic changes. nih.gov These endpoints can range from broad indicators like inhibition of cell proliferation to more specific events such as the reduction of aggregated mutant huntingtin protein in a cellular model of Huntington's disease. nih.gov
For example, a library of benzamide derivatives could be screened in a neuronal cell line to identify compounds that protect against a specific neurotoxin. Automated microscopy and image analysis would quantify cell survival, neurite outgrowth, or other markers of neuronal health to identify "hit" compounds. nih.gov Subsequent mechanism-of-action studies are then required to identify the molecular target responsible for the observed phenotype. nih.gov This approach has successfully identified novel antibiotic adjuvants and compounds with neuroprotective properties. nih.govnih.gov
Pre-clinical ADMET Prediction and in silico Profiling (Computational Models Only)
In the early stages of drug discovery, computational (in silico) models are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov These predictive models allow for the early-stage filtering of compounds with potentially poor pharmacokinetic or safety profiles, saving significant time and resources. nih.gov For analogs of this compound, various computational tools and algorithms can be applied to forecast their drug-like properties. nih.gov
Computational Prediction of Absorption and Distribution Characteristics
The ability of a compound to be absorbed into the bloodstream and distribute to its target tissue is critical for its efficacy. In silico tools predict these characteristics based on the molecule's physicochemical properties.
Absorption: Intestinal absorption is often predicted by modeling permeability through Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model of the intestinal wall. jonuns.com Computational models also assess compliance with frameworks like Lipinski's Rule of Five, which outlines molecular properties (e.g., molecular weight, logP) that correlate with good oral bioavailability. jonuns.comresearchgate.net
Distribution: Key distribution parameters predicted by computational models include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free drug available to act on the target, while BBB penetration is essential for compounds targeting the central nervous system.
The table below presents a sample of in silico predicted ADMET properties for a series of benzamide derivatives, illustrating how these computational models are used to evaluate and rank potential drug candidates. nih.govresearchgate.net
| Compound Analog | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (log Papp) | Predicted BBB Permeability (logBB) | Predicted Plasma Protein Binding (%) |
|---|---|---|---|---|
| Benzamide Analog A | 92.5 | 0.95 | -0.15 (High) | 88.1 |
| Benzamide Analog B | 89.8 | 0.87 | -0.45 (Medium) | 93.2 |
| 2-Chloro-5-sulfamoylbenzamide Analog | 91.3 | 0.91 | -0.21 (High) | 90.5 |
| N-phenylacetamide Derivative | 94.1 | 1.02 | -0.09 (High) | 85.7 |
In Silico Metabolism and Excretion Pathway Prediction
Understanding how a compound is metabolized and eliminated from the body is crucial for predicting its half-life and potential for drug-drug interactions or toxicity.
Metabolism: In silico models are widely used to predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. Models can identify a molecule's potential to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predicting inhibition is particularly important for avoiding adverse drug-drug interactions. mdpi.com
Excretion: Total clearance (CL_tot) is a key pharmacokinetic parameter that predicts the rate of drug elimination from the body, combining both hepatic (liver) and renal (kidney) clearance. researchgate.net Computational models can estimate this value. Additionally, toxicity predictions, such as hepatotoxicity (liver toxicity) and mutagenicity (potential to cause genetic mutations), are critical components of in silico safety profiling. jonuns.comresearchgate.net
The following table extends the ADMET profile with predictions related to metabolism and safety.
| Compound Analog | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Predicted Total Clearance (log mL/min/kg) | Hepatotoxicity Prediction | AMES Mutagenicity Prediction |
|---|---|---|---|---|---|
| Benzamide Analog A | No | Yes | 0.31 | Low | No |
| Benzamide Analog B | Yes | Yes | 0.19 | Low | No |
| 2-Chloro-5-sulfamoylbenzamide Analog | No | No | 0.25 | Low | No |
| N-phenylacetamide Derivative | No | No | 0.42 | Low | No |
Advanced Derivatization and Scaffold Modification Strategies for Enhanced Academic Utility
Design and Synthesis of Prodrugs and Pro-compounds for Research Tool Development
The development of prodrugs and pro-compounds from 2-chloro-5-iodobenzamide is a strategic approach to modulate its physicochemical properties and biological activity for research purposes. While specific examples of prodrugs derived from this compound are not extensively documented in publicly available literature, the fundamental principles of prodrug design can be readily applied to its structure.
A primary strategy involves the modification of the amide group. For instance, N-acylation or N-alkylation of the amide nitrogen can yield derivatives with altered lipophilicity and membrane permeability. These modifications can be designed to be cleaved by specific enzymes, such as esterases or amidases, within a cellular or in vivo environment, thereby releasing the parent compound. The choice of the promoiety is critical and can be tailored to target specific tissues or cellular compartments.
Another approach could involve the synthesis of pro-compounds where the aromatic ring is functionalized with groups that are metabolically activated. For example, the introduction of a nitro group, which can be reduced under hypoxic conditions, could be explored for developing hypoxia-activated pro-compounds.
The following table outlines potential prodrug strategies for this compound:
Table 1: Potential Prodrug Strategies for this compound| Prodrug Strategy | Target Promoieties | Potential Activation Mechanism | Research Application |
|---|---|---|---|
| N-Acyloxymethylation | Acyloxymethyl esters | Esterase-mediated hydrolysis | Controlled release studies |
| N-Mannich bases | Aminoalkyl groups | Spontaneous or enzymatic cleavage | Improved aqueous solubility |
| Phosphorylation | Phosphate esters | Phosphatase-mediated hydrolysis | Targeted delivery to bone |
| Glycosylation | Sugar moieties | Glycosidase-mediated cleavage | Enhanced cell permeability |
The synthesis of these prodrugs would typically involve standard organic chemistry transformations, starting from this compound or its synthetic precursors. The resulting pro-compounds would serve as valuable tools to study the pharmacokinetics, biodistribution, and mechanism of action of the parent molecule in a controlled manner.
Synthesis of Bioconjugates and Chemical Probes for Target Elucidation and Imaging
The synthesis of bioconjugates and chemical probes from this compound is a key strategy for identifying its biological targets and for use in cellular imaging. The iodo- and chloro-substituents, as well as the benzamide (B126) moiety, provide handles for the attachment of various reporter groups, such as fluorescent dyes, biotin, or affinity tags.
For instance, the iodine atom can be replaced with a variety of functional groups via palladium-catalyzed cross-coupling reactions. This allows for the introduction of an alkyne or azide (B81097) group, which can then be used in "click chemistry" reactions to attach a reporter molecule. This approach is highly efficient and biocompatible.
Alternatively, the amide nitrogen can be functionalized with a linker arm that terminates in a reactive group suitable for bioconjugation. This linker can be designed to be of a specific length and flexibility to minimize interference with the binding of the parent molecule to its biological target.
Commonly used reporter groups for bioconjugation include:
Fluorescent dyes: For use in fluorescence microscopy and flow cytometry to visualize the subcellular localization of the compound.
Biotin: For use in affinity purification techniques, such as pull-down assays, to isolate and identify binding partners. nih.govcapes.gov.br
Photoaffinity labels: Such as benzophenones or aryl azides, which can be used to covalently crosslink the compound to its target upon photoactivation.
While specific examples of bioconjugates of this compound are not prevalent in the literature, the general methodologies for creating such tools are well-established. The resulting chemical probes would be invaluable for elucidating the mechanism of action and identifying the molecular targets of this compound.
Incorporation into Supramolecular Assemblies and Material Architectures
The structure of this compound, with its capacity for hydrogen bonding via the amide group and potential for halogen bonding through the iodine and chlorine atoms, makes it an interesting candidate for incorporation into supramolecular assemblies and novel material architectures.
The amide group can participate in the formation of well-defined hydrogen-bonded networks, which are fundamental to the construction of various supramolecular structures, such as tapes, sheets, and helices. The directionality and strength of these hydrogen bonds can be influenced by the steric and electronic effects of the chloro and iodo substituents.
Furthermore, the iodine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen. Halogen bonding is an increasingly recognized non-covalent interaction that can be exploited in crystal engineering and the design of functional materials. The interplay between hydrogen and halogen bonding can lead to the formation of complex and predictable supramolecular synthons.
Although specific studies on the supramolecular chemistry of this compound are limited, the principles of crystal engineering suggest that this molecule could be a valuable building block for the construction of:
Co-crystals: By co-crystallizing with other molecules that can act as hydrogen or halogen bond acceptors.
Liquid crystals: Through appropriate modification of the molecular structure to induce mesophase behavior.
Porous organic frameworks: By incorporating the benzamide unit into larger, rigid structures.
Research in this area would contribute to a deeper understanding of non-covalent interactions and could lead to the development of new materials with interesting optical, electronic, or catalytic properties.
Development of Affinity Ligands and Chromatographic Stationary Phases
The unique chemical structure of this compound makes it a candidate for development as an affinity ligand for the purification of specific binding partners or as a component of a chromatographic stationary phase.
To create an affinity ligand, this compound can be immobilized onto a solid support, such as agarose (B213101) or silica (B1680970) beads. nih.gov The immobilization can be achieved by creating a covalent linkage through the amide nitrogen, the aromatic ring, or by replacing one of the halogen atoms with a functional group suitable for attachment. The resulting affinity matrix could then be used to selectively capture proteins or other biomolecules that bind to the this compound moiety from a complex mixture. thermofisher.com
In the context of chromatography, derivatives of this compound could be used to create novel chiral stationary phases (CSPs) for the separation of enantiomers. eijppr.com Chiral selectors often possess aromatic rings and amide groups that can participate in π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are crucial for chiral recognition. By covalently attaching a chiral derivative of this compound to a silica support, a new CSP could be developed. The performance of such a stationary phase would depend on the specific chiral modifications made to the parent molecule. nih.govmdpi.com
The following table summarizes the potential applications in separation science:
Table 2: Potential Chromatographic Applications of this compound Derivatives| Application | Strategy | Potential Mechanism of Separation |
|---|---|---|
| Affinity Chromatography | Immobilization on a solid support | Specific binding interactions with a target molecule |
| Chiral HPLC | Synthesis of a chiral derivative and immobilization | Enantioselective interactions (π-π stacking, H-bonding) |
| Reversed-Phase HPLC | Use as a bonded phase | Hydrophobic and polar interactions |
While the development of such materials based on this compound is a speculative area, it represents a promising avenue for future research in separation science.
Radiosynthesis of Labeled Analogs for Research Applications
The presence of an iodine atom in the this compound structure makes it an ideal candidate for radiosynthesis, particularly for applications in molecular imaging such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov
Radioiodination is a well-established technique for labeling small molecules. The stable iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I. nih.gov
¹²³I and ¹³¹I are suitable for SPECT imaging.
¹²⁴I is a positron emitter and can be used for PET imaging. nih.gov
¹²⁵I is primarily used in in vitro assays and autoradiography due to its longer half-life and lower energy emissions.
The radioiodination of this compound can be achieved through various methods, including electrophilic and nucleophilic substitution reactions. A common approach is the use of a tin precursor (e.g., a trialkyltin derivative), which can be readily converted to the radioiodinated compound by reaction with a source of radioiodide in the presence of an oxidizing agent.
In addition to radioiodination, other parts of the molecule can be labeled with different radioisotopes. For instance, the benzamide moiety could be labeled with ¹¹C or ¹⁸F, which are common PET isotopes. This would typically require the synthesis of a suitable precursor that can be radiolabeled in the final step of the synthesis. For example, a precursor with a leaving group (e.g., a nitro or trimethylammonium group) could be used for nucleophilic ¹⁸F-fluorination, or a desmethyl precursor could be used for ¹¹C-methylation of the amide nitrogen.
The following table outlines potential radiosynthesis strategies:
Table 3: Radiosynthesis Strategies for this compound Analogs| Radioisotope | Labeling Method | Precursor | Imaging Application |
|---|---|---|---|
| ¹²³I / ¹³¹I | Electrophilic Iododestannylation | Trialkyltin derivative | SPECT |
| ¹²⁴I | Electrophilic Iododestannylation | Trialkyltin derivative | PET |
| ¹⁸F | Nucleophilic Aromatic Substitution | Nitro or Halide precursor | PET |
| ¹¹C | N-methylation | Desmethyl amide precursor | PET |
The development of radiolabeled analogs of this compound would provide powerful tools for non-invasive in vivo imaging, enabling studies on the biodistribution, target engagement, and pharmacokinetics of this compound and its derivatives. researchgate.net
Alternative Research Applications Beyond Traditional Medicinal Chemistry
Applications in Agrochemical Research
There is no available research data to suggest that 2-Chloro-5-iodobenzamide has been investigated as a potential herbicide, fungicide, or insecticide in a non-clinical context. The search for its applications in agrochemical discovery yielded no relevant results.
Role in Material Science and Organic Electronics
No literature was found that describes the use of this compound as a ligand for metal complexes or its application in the development of optoelectronic materials. Its role in material science and organic electronics is not documented in the available resources.
Potential in Advanced Analytical Chemistry
There is no indication that this compound is used as a reference standard or as a derivatization agent in advanced analytical chemistry. While related compounds may be used for such purposes, no specific information exists for this compound.
Contribution to Fundamental Organic Reaction Development and Catalysis
The role of this compound in fundamental organic reaction development and catalysis is not detailed in the accessible scientific literature. While the broader class of benzamides is important in synthetic chemistry, the specific contributions of this compound are not documented.
Due to the lack of specific information on this compound for the outlined topics, and to adhere to the strict instructions of not introducing information outside the explicit scope, the requested article cannot be provided. The compound may be a synthetic intermediate or a substance with applications not disclosed in publicly accessible research.
Future Research Directions, Emerging Paradigms, and Unresolved Challenges for 2 Chloro 5 Iodobenzamide Research
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery of new molecules and the optimization of their properties. For derivatives of 2-Chloro-5-iodobenzamide, AI and machine learning (ML) offer a pathway to rapidly screen vast virtual libraries and predict biological activity, thereby accelerating the identification of promising new therapeutic candidates.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, often integrated into AI platforms, is crucial. For a series of synthesized benzamide (B126) derivatives, computational tools were used to confirm that the compounds adhered to established criteria for drug-likeness, such as Lipinski's rule of 5, and possessed good solubility and absorption profiles with minimal predicted toxicity. nih.gov By integrating these AI and computational models early in the research pipeline, scientists can prioritize compounds with a higher probability of success, saving significant time and resources.
Sustainable and Scalable Synthesis Initiatives for Industrial Relevance
While this compound is a valuable research compound, its broader utility, particularly as a precursor to SGLT-2 inhibitors like Dapagliflozin, necessitates efficient, cost-effective, and environmentally sustainable manufacturing processes. google.com Recent research has focused on overcoming the limitations of older synthetic routes, which were often complex, low-yielding, and unsuitable for industrial-scale production. google.comgoogle.com
Another critical aspect is process safety and efficiency. Traditional syntheses sometimes involved hazardous reagents or reactions that required stringent control at very low temperatures, making them inefficient and expensive on a large scale. google.com Newer, single-step reaction processes have been developed to produce highly pure 2-chloro-5-iodobenzoic acid (up to 99.8% purity) with yields between 56% and 60%, avoiding many of these issues. google.com
Interactive Data Table: Comparison of Synthesis Methods for 2-Chloro-5-iodobenzoic Acid
| Parameter | Traditional Method (e.g., Sandmeyer) | Modern Patented Method google.compatsnap.com | Improved Single-Step Process google.com |
|---|---|---|---|
| Starting Material | Anthranilic Acid (controlled substance) | 2-Chlorobenzoic Acid (cheap, available) | 2-Chlorobenzoic Acid |
| Key Steps | Multi-step: Nitration, reduction, diazotization, etc. | Fewer steps: Nitration, reduction, diazotization iodination | Single reaction step |
| Reported Yield | Often lower | High yield (e.g., 95.1% for reduction step) patsnap.com | 56-60% |
| Purity | Variable | High purity (e.g., 99.1%) patsnap.com | Up to 99.8-99.95% |
| Industrial Scalability | Cumbersome, safety issues | Suitable for industrial production | Designed for industrial scale |
These initiatives highlight a clear trend towards greener, more economical, and scalable synthesis, which is essential for the continued industrial relevance of this compound and its derivatives.
Exploration of Novel Biological Targets and Therapeutic Modalities (pre-clinical, theoretical)
Beyond its established role as a synthetic intermediate, the benzamide scaffold is a fertile ground for discovering new therapeutic agents. Future preclinical and theoretical research will focus on exploring novel biological targets for derivatives of this compound.
One promising area is in metabolic diseases. A recent preclinical study detailed the synthesis and evaluation of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents. nih.gov The compounds were tested for their ability to inhibit α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion. The study found that several derivatives showed potent inhibitory activity, with one compound in particular demonstrating significantly greater inhibition of both enzymes compared to the standard drug, acarbose. nih.gov This work provides a clear precedent for screening libraries of this compound analogues against other metabolic targets.
In oncology, computational strategies can guide the exploration of novel therapeutic modalities. As demonstrated in the search for dual-activity anticancer agents, a hybrid AI and structure-based approach can identify compounds that act on multiple targets simultaneously, such as PARP1 and G4-quadruplexes. nih.gov This multi-target paradigm is a powerful strategy for overcoming drug resistance. Future research could theoretically screen derivatives of this compound against a panel of cancer-related targets to identify candidates with novel mechanisms of action or multi-target profiles.
Advanced Mechanistic Investigations at the Atomic and Sub-atomic Levels
A deep understanding of how a molecule interacts with its biological target is fundamental to rational drug design. Advanced computational and experimental techniques are enabling researchers to investigate these mechanisms at an unprecedented level of detail.
Molecular modeling techniques like docking and molecular dynamics (MD) simulations are invaluable tools. For the aforementioned α-glucosidase and α-amylase inhibitors, molecular docking studies elucidated the specific binding modes of the synthesized compounds within the enzyme active sites. nih.gov These simulations revealed a network of hydrogen bonds, as well as electrostatic and hydrophobic interactions with key amino acid residues. nih.gov For example, specific pi-pi stacking and pi-anion interactions were identified, providing a structural basis for the observed inhibitory activity. nih.gov MD simulations further confirmed the stability of the most active compound within the binding pocket of the target proteins. nih.gov Applying these computational methods to new derivatives of this compound will be crucial for understanding their structure-activity relationships and for guiding the design of more potent and selective molecules.
Furthermore, the presence of an iodine atom in this compound opens the door to advanced experimental probes using radioisotopes. Synthetic methods for radioiodination allow for the replacement of the stable iodine atom with a radioactive isotope, such as ¹²³I or ¹³¹I. acs.org This creates a radiotracer that can be used in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.org These technologies allow for the real-time visualization of the drug's distribution, target engagement, and pharmacokinetics within a living organism. Techniques such as iododeboronation of precursor molecules provide mild and efficient ways to incorporate radioiodine, making this a highly feasible strategy for mechanistic studies of this compound derivatives in vivo. acs.org
Interdisciplinary Research Opportunities and Collaborations
The complexity of modern chemical and pharmaceutical research necessitates a highly collaborative and interdisciplinary approach. The future development of this compound and its applications will depend on forging strong partnerships across diverse scientific fields.
The discovery of novel therapeutics is a prime example. The successful identification of new antidiabetic nih.gov or anticancer nih.gov agents requires a seamless collaboration between:
Medicinal and Synthetic Chemists: To design and synthesize novel compound libraries.
Computational Scientists: To perform AI-driven screening, molecular docking, and MD simulations.
Biochemists and Biologists: To conduct in vitro enzyme assays and in vivo studies to validate biological activity.
Similarly, translating a laboratory synthesis into an industrial process demands a partnership between organic chemists and chemical engineers . google.comgoogle.com While chemists devise and optimize the reaction, engineers are essential for designing reactors, ensuring process safety, and scaling up production in a cost-effective and sustainable manner.
Finally, exploring advanced mechanistic questions using techniques like radioiodination would require a team comprising radiochemists to develop and perform the labeling, biologists to design the preclinical models, and nuclear medicine specialists to conduct and interpret the PET or SPECT imaging studies. acs.org These interdisciplinary collaborations are not merely beneficial but essential for tackling the unresolved challenges and realizing the full scientific and therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the key identifiers and spectroscopic methods for characterizing 2-Chloro-5-iodobenzamide?
- Answer : The compound can be identified via its IUPAC name (this compound), molecular formula (C₇H₅ClINO), and CAS number (refer to catalogs for specific assignments). Spectroscopic characterization includes:
- NMR : Analyze - and -NMR spectra to confirm aromatic proton environments and substituent positions (chloro and iodo groups induce distinct deshielding effects).
- Mass Spectrometry : Confirm molecular weight (312.48 g/mol) via high-resolution MS (HRMS).
- Infrared (IR) : Detect amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Refer to PubChem or ChemIDplus for validated spectral data .
Q. What is a standard synthetic route for this compound?
- Answer : A modified sulfonamide synthesis approach can be employed:
Start with 5-amino-2-chlorobenzoic acid.
React with iodobenzene sulfonyl chloride under basic conditions (pH 8–9, Na₂CO₃).
Acidify to precipitate the product, followed by recrystallization (methanol/water).
Ensure purity via HPLC (>98%) and confirm structure with X-ray crystallography (if crystalline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or purity assessments?
- Answer : Contradictions often arise from impurities or isomer formation. Use these steps:
- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT calculations).
- Chromatographic Purity : Employ gradient HPLC with diode-array detection to isolate and quantify impurities.
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl, I) to rule out byproducts.
Document discrepancies transparently and replicate experiments under controlled conditions .
Q. What crystallographic techniques are suitable for structural elucidation of this compound derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps:
Grow crystals via slow evaporation (e.g., methanol/ethyl acetate).
Collect data at low temperature (100 K) to minimize thermal motion.
Refine structures using software (e.g., SHELX) to model heavy atoms (iodine) and hydrogen bonding.
For non-crystalline analogs, consider powder XRD paired with Rietveld refinement .
Q. How to ensure experimental reproducibility in synthesizing and characterizing this compound?
- Answer : Follow standardized protocols:
- Detailed Documentation : Record reaction conditions (pH, temperature, solvent ratios) and purification steps.
- Reference Controls : Use known analogs (e.g., 2-Amino-5-bromo-4-chlorobenzamide) for spectral benchmarking.
- Supporting Information : Publish full synthetic procedures, spectral raw data, and crystallographic CIF files in supplementary materials. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental rigor .
Methodological Notes
- Data Sources : Prioritize authoritative databases (PubChem, ChemIDplus) and peer-reviewed crystallography reports (Acta Crystallographica) over commercial platforms.
- Ethical Compliance : Avoid referencing non-research suppliers (e.g., GLPBIO) and ensure all synthetic protocols comply with safety regulations (e.g., fume hood use for iodinated reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
